4,5-O-(1-Methylethylidene)-beta-D-fructopyranose
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Overview
Description
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the acetal . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but is optimized for larger volumes and higher yields. The use of continuous reactors and efficient separation techniques, such as crystallization or chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates.
Biology: Helps in studying the role of glycans in biological systems.
Medicine: Used in the development of glycan-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4,5-O-(1-Methylethylidene)-alpha-D-fructopyranose
- 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose
- 4,5-O-(1-Methylethylidene)-beta-D-glucopyranose
Uniqueness
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is unique due to its specific structure, which provides distinct reactivity and interaction with biological molecules. Its acetal protection makes it a valuable intermediate in synthetic chemistry and a useful tool in glycobiology research .
Properties
IUPAC Name |
(3aR,6R,7S,7aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-5-3-13-9(12,4-10)7(11)6(5)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPYYFZUMECON-JAGXHNFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858039 |
Source
|
Record name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912456-61-2 |
Source
|
Record name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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